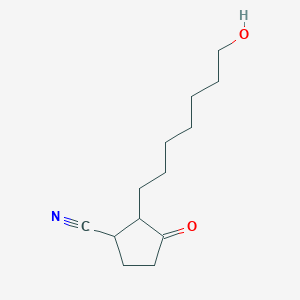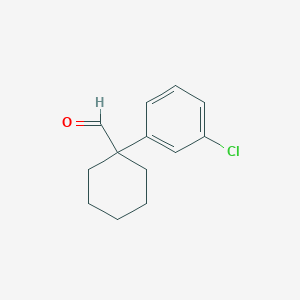
1-(3-Chlorophenyl)cyclohexanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexane ring bonded to a 3-chlorophenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid.
Reduction: 1-(3-Chlorophenyl)cyclohexane-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chlorophenyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect various biochemical pathways. The compound’s reactivity with nucleophiles makes it a useful tool for studying enzyme mechanisms and protein modifications.
類似化合物との比較
1-(4-Chlorophenyl)cyclohexane-carbaldehyde: Similar structure but with the chlorine atom at the para position.
1-(3-Bromophenyl)cyclohexane-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both a cyclohexane ring and an aldehyde group
特性
分子式 |
C13H15ClO |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
1-(3-chlorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H15ClO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChIキー |
LSLQXNUTQWDYBM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


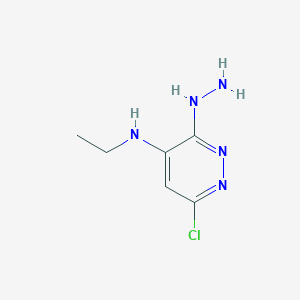
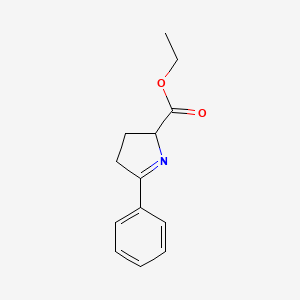
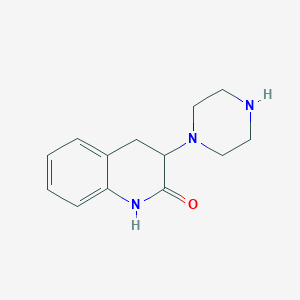
![5,6,7,8-tetrahydro-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8613570.png)
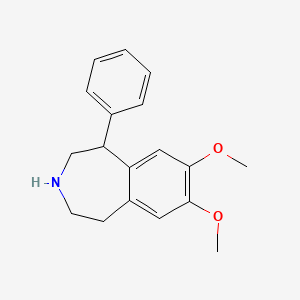

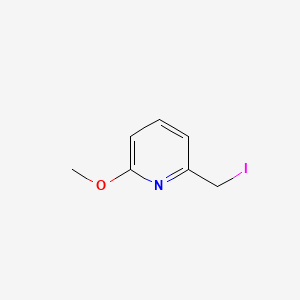
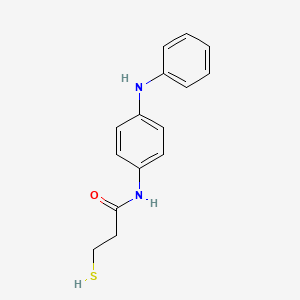
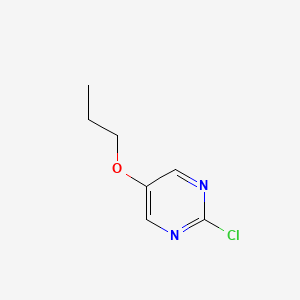
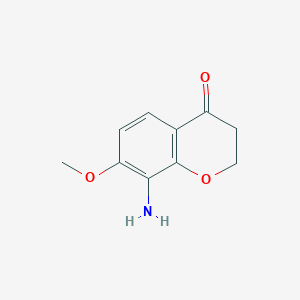
![7-Bromo-4-methylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B8613641.png)

